2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H8ClNO2S |
|---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-3-1-2-6(4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |
InChI Key |
BEVRGXJQQIDOLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=C2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid typically involves the reaction of 3-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of an amine catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Pharmaceutical Applications
- Analgesic Activity : Research indicates that derivatives of thiophene compounds exhibit significant analgesic properties. For instance, studies have shown that certain derivatives demonstrate analgesic effects superior to standard analgesics like metamizole, indicating potential use in pain management therapies .
- Antitumor Agents : The compound has been explored for its antitumor activity. A series of thiophene derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. These derivatives show promise as new antitumor agents by disrupting the mitotic process in cancer cells .
- Adenosine Receptor Modulation : Thiophene derivatives have been identified as potent allosteric enhancers of the A1 adenosine receptor. This modulation can influence various physiological processes, including cardiovascular function and neuroprotection, making these compounds valuable in developing treatments for related conditions .
Case Studies
- Synthesis and Evaluation of Analgesic Derivatives : A study published in Chimica Techno Acta reported the synthesis of several new derivatives from 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid. These compounds were evaluated for their analgesic activity using the "hot plate" method on mice, demonstrating significant efficacy compared to control groups .
- Antitumor Activity Assessment : In a separate investigation, a series of thiophene-based compounds were synthesized and assessed for their ability to inhibit tubulin polymerization. Results indicated that certain derivatives not only inhibited cancer cell growth but also showed lower toxicity profiles compared to existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-3-Thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The compound’s structure allows it to bind to active sites on enzymes, blocking their function and preventing the growth of bacteria or fungi .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence the compound's physicochemical and biological properties.
Key Observations :
Ester vs. Acid Functional Groups
The carboxylic acid group (-COOH) in the target compound contrasts with ester derivatives (-COOR), which are common in prodrug strategies:
Key Observations :
- Acid Group : The -COOH group enhances water solubility and is critical for ionic interactions in biological targets .
- Ester Derivatives : Methyl and ethyl esters are often used to protect the acid group during synthesis, with the methyl ester showing higher density and boiling point compared to the parent acid .
Biological Activity
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an amino group and a carboxylic acid, along with a chlorophenyl moiety. The presence of the chlorine atom is noteworthy as it can influence the compound's reactivity and biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
The compound's mechanism involves binding to active sites on bacterial enzymes, inhibiting their function and leading to cell death .
2. Anticancer Activity
2-Amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid has also been investigated for its anticancer potential. Studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.41 | Moderate efficacy |
| HepG2 (Liver) | 9.71 | High cytotoxicity |
| HCT-116 (Colon) | 2.29 | Significant growth inhibition |
The compound appears to inhibit pathways involved in cancer cell proliferation and angiogenesis, making it a candidate for further development in cancer therapeutics .
3. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains, suggesting its potential application in treating fungal infections .
The biological activity of 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption: It may disrupt the integrity of microbial cell membranes.
- Signal Pathway Modulation: In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiophene derivatives, 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid was found to have superior activity against Gram-positive bacteria compared to traditional antibiotics like oxytetracycline .
Case Study 2: Cancer Cell Line Testing
A systematic evaluation of this compound's effect on various cancer cell lines demonstrated its ability to induce apoptosis in MCF-7 cells, as evidenced by increased lactate dehydrogenase (LDH) levels and alterations in cell morphology .
Q & A
Q. What are the recommended synthetic routes for 2-amino-4-(3-chlorophenyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?
The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone (e.g., 3-chloroacetophenone), a cyanoacetate, and elemental sulfur under basic conditions. For example, heating at 60–80°C in ethanol with morpholine as a catalyst can yield the target compound . Variations in solvent polarity (e.g., DMF vs. ethanol), temperature, and base selection (e.g., triethylamine vs. piperidine) significantly affect reaction efficiency. Yields typically range from 40–70%, with impurities arising from incomplete cyclization or oxidation of the thiophene ring.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and C NMR confirm the presence of the 3-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the carboxylic acid moiety (COOH proton at δ 12–13 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ion peaks at m/z 282.7 [M+H] and ensures >95% purity .
- FT-IR : Peaks at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) validate functional groups .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxylic acid group or oxidation of the thiophene ring .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to risks of respiratory irritation (STOT SE 3) and skin sensitization . Avoid contact with strong oxidizers (e.g., HNO₃), which may trigger decomposition into sulfur oxides and CO₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often stem from:
- Solvent Effects : DMSO concentrations >1% may denature proteins, skewing results.
- Assay Conditions : Varying pH (e.g., 6.5 vs. 7.4) alters protonation states of the carboxylic acid and amine groups, affecting binding affinity .
- Impurity Profiles : Residual solvents (e.g., ethyl acetate) or by-products (e.g., sulfoxides) from synthesis can interfere with bioassays . Validate purity via orthogonal methods (HPLC, TLC) before testing.
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt (solubility >10 mg/mL in PBS) .
- Prodrug Design : Esterify the carboxylic acid to ethyl or methyl esters, which hydrolyze in vivo to release the active form .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability and reduce plasma protein binding .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The electron-rich thiophene ring and amino group facilitate Pd-catalyzed Suzuki-Miyaura couplings. Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
